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The pre-metastatic niche is a microenvironment in distant organs that is primed by the primary tumor to

support the survival and growth of circulating tumor cells. A key player in its formation is the tumor-derived

exosome, a small extracellular vesicle that carries bioactive molecules, including the protease ADAM17 (A

Disintegrin And Metalloproteinase 17) [1] [2].

Colorectal cancer (CRC)-derived exosomal ADAM17 is taken up by vascular endothelial cells at distant

sites. Within these cells, ADAM17 enhances vascular permeability—a critical step in metastasis—by

disrupting the membrane localization of VE-cadherin, a key protein that maintains endothelial cell-cell

adhesion [1] [2]. This breakdown of the endothelial barrier creates vascular leakage, facilitating tumor cell

extravasation and the formation of the pre-metastatic niche [1]. Aderbasib, an oral selective inhibitor of

ADAM17, has been shown to effectively block this process and reduce metastasis in vivo [1].

The diagram below illustrates this core signaling pathway.
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Quantitative Efficacy Data for Aderbasib

The following tables summarize key quantitative findings from pre-clinical studies on the role of exosomal

ADAM17 and the efficacy of its inhibition.

Table 1: Clinical Correlation of Exosomal ADAM17 in Patient Serum [2] This table shows the statistical

analysis of circulating exosomal ADAM17 (CirExo-ADAM17) levels in relation to various clinical

parameters of colorectal cancer patients.
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Clinical Parameter Category Patients with CirExo-ADAM17 ≥ Median (%) P-value

Lymphovascular Invasion Absence 10/35 (28.6%) 0.0003

Presence 31/45 (68.9%)

Tumor Invasion T1-2 12/36 (33.3%) 0.0037

T3-4 29/44 (65.9%)

Lymph Node Metastasis N0-1 15/40 (37.5%) 0.0139

N2-3 26/40 (65.0%)

TNM Stage I/II 24/38 (63.2%) 0.0427

III 17/42 (40.5%)

Preoperative CTCs Status Negative 11/34 (32.4%) 0.0036

Positive 30/46 (65.2%)

Table 2: In Vivo Efficacy of ADAM17 Inhibition in a Mouse Model [1] This table summarizes the results

from an orthotopic colorectal cancer metastasis model in nude mice treated with an ADAM17 selective

inhibitor (JG26 or Aderbasib).

Experimental
Group

Liver/Lung Metastasis
Incidence

Reduction in
Metastatic Nodules

Vascular Leakage (Evans
Blue Assay)

Control (Vehicle) High Baseline High

ADAM17 Inhibitor
Group

Significantly Reduced Effectively Reduced Significantly Reduced

Detailed Experimental Protocols
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Below are detailed methodologies for key experiments used to validate the role of exosomal ADAM17 and

the efficacy of aderbasib.

Protocol 1: Isolation and Characterization of Tumor-Derived
Exosomes

This protocol is critical for obtaining the research material for both in vitro and in vivo studies [1].

Source Material: Collect serum from CRC patients (with informed consent and ethical approval) or
conditioned medium from cultured CRC cells (e.g., HCT-116).

Differential Centrifugation:
Centrifuge serum/cell medium at 2,500 × g for 10 min to remove dead cells and large debris.

Transfer the supernatant to a fresh tube and centrifuge at 10,000 × g for 30 min to remove
larger vesicles and organelles.

Filter the supernatant through a 0.22 μm filter.
Ultracentrifugation: Transfer the filtered supernatant to ultracentrifuge tubes and pellet

exosomes at 100,000 × g for 70 min at 4°C.
Wash the pellet by resuspending in PBS and repeat the ultracentrifugation step.

Resuspend the final exosome pellet in a small volume of PBS.
Characterization:

Protein Quantification: Use a BCA Protein Assay Kit to determine exosomal protein
concentration.

Size and Concentration: Use Nanoparticle Tracking Analysis (NTA) with a system like
NanoSight NS 300 to confirm the size distribution (typically 50-150 nm) and concentration.

Morphology: Validate exosome morphology by Transmission Electron Microscopy (TEM). Fix
exosomes in 2% paraformaldehyde, place on a grid, and observe under the microscope.

Protocol 2: In Vitro Endothelial Permeability Assay

This assay directly measures the functional impact of exosomal ADAM17 on the endothelial barrier [1].

Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Pulmonary

Microvascular Endothelial Cells (HPMECs) in Endothelial Cell Medium. Seed the cells onto Transwell
inserts (0.4 μm pore size) and grow until a confluent monolayer forms.

Treatment:
Test Group: Treat the HUVEC/HPMEC monolayer with CRC-derived exosomes (e.g., 10-50

μg/mL).
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Inhibition Group: Pre-treat exosomes with a selective ADAM17 inhibitor (e.g., 2 μg/mL

annexin V) or pre-treat cells with aderbasib before adding exosomes.
Control Group: Treat with PBS or exosomes from non-metastatic cells.

Permeability Measurement:
Add rhodamine B isothiocyanate–dextran (20 mg/mL, MW ~70,000) to the upper chamber of

the Transwell.
At timed intervals, collect aliquots from the lower chamber.

Measure the fluorescence intensity in the lower chamber using a plate reader. The rate of tracer
flux is directly proportional to endothelial monolayer permeability.

Protocol 3: In Vivo Evaluation of Aderbasib in a Pre-Metastatic
Niche Model

This protocol assesses the therapeutic potential of aderbasib in a live animal model [1].

Animal Model: Use 6-week-old male athymic BALB/c-nu/nu mice. All procedures must be approved
by the Institutional Animal Care and Use Committee.

Metastasis Induction:
Perform an orthotopic implantation by injecting CRC cells (e.g., 2 × 10^6 cells) into the

mesentery at the tail end of the cecum.
To study the role of exosomes, intravenously inject 10 μg of CRC-derived exosomes every

three days post-cell implantation.
Drug Administration:

Aderbasib Group: Administer aderbasib orally (PO) at a dose of 30 mg/kg every three days,
starting after CRC cell implantation.

Control Group: Administer the vehicle only.
Endpoint Analysis (After ~60 days):

Metastasis Quantification: Euthanize the mice. Excise liver and lung tissues, section them,
and stain with Hematoxylin and Eosin (H&E). Count the number and measure the diameter of

metastatic nodules in multiple random sections per organ.
Vascular Leakage: Inject Evans blue dye intravenously before euthanasia. Perfuse the

animals, harvest lungs and livers, and calculate the Evans blue index (amount of dye per tissue
weight) to quantify vascular permeability.

Circulating Tumor Cells (CTCs): Collect blood via cardiac puncture. Isclude the cells,
resuspend in PBS, and use specific markers to detect and count CTCs.

The following diagram outlines the core workflow of this in vivo protocol.
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Discussion and Future Directions

The data demonstrates that targeting exosomal ADAM17 with aderbasib is a viable strategy to inhibit pre-

metastatic niche formation by preserving vascular integrity. Future work should focus on:

Combination Therapies: Evaluating aderbasib in combination with standard chemotherapy or

immunotherapy to enhance anti-metastatic efficacy [3].
Biomarker Development: Validating circulating exosomal ADAM17 as a non-invasive prognostic

biomarker for metastasis risk in larger clinical cohorts [1] [2].
Mechanistic Depth: Further elucidating the precise molecular steps between ADAM17 activity and

VE-cadherin internalization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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